l-Methionine, N-(4-fluorobenzoyl)-, methyl ester
Overview
Description
l-Methionine, N-(4-fluorobenzoyl)-, methyl ester is a synthetic compound with the molecular formula C13H16FNO3S and a molecular weight of 285.334 g/mol . This compound is a derivative of methionine, an essential amino acid, and features a fluorobenzoyl group attached to the nitrogen atom of the methionine backbone. The presence of the fluorine atom in the benzoyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Methionine, N-(4-fluorobenzoyl)-, methyl ester typically involves the acylation of l-methionine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
l-Methionine, N-(4-fluorobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine backbone can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
l-Methionine, N-(4-fluorobenzoyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of l-Methionine, N-(4-fluorobenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
l-Methionine, N-benzoyl-, methyl ester: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
l-Methionine, N-(4-chlorobenzoyl)-, methyl ester: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
l-Methionine, N-(4-bromobenzoyl)-, methyl ester:
Uniqueness
The presence of the fluorine atom in l-Methionine, N-(4-fluorobenzoyl)-, methyl ester imparts unique properties such as increased stability, lipophilicity, and bioavailability. These characteristics make it a valuable compound for research and industrial applications, distinguishing it from its analogs .
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-4-methylsulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBCYKWKXNQPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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